5-(2,3-Dihydro-1H-indole-1-sulfonyl)-N-(2,3-dimethylphenyl)-2-fluorobenzamide
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Overview
Description
5-(2,3-Dihydro-1H-indole-1-sulfonyl)-N-(2,3-dimethylphenyl)-2-fluorobenzamide is a complex organic compound that features a combination of indole, sulfonyl, and benzamide functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2,3-Dihydro-1H-indole-1-sulfonyl)-N-(2,3-dimethylphenyl)-2-fluorobenzamide typically involves multiple steps:
Formation of the Indole Sulfonyl Chloride: The starting material, 2,3-dihydro-1H-indole, is reacted with chlorosulfonic acid to form the indole sulfonyl chloride.
Coupling with 2-Fluorobenzoic Acid: The indole sulfonyl chloride is then coupled with 2-fluorobenzoic acid in the presence of a base such as triethylamine to form the sulfonyl benzoic acid intermediate.
Amidation: The final step involves the reaction of the sulfonyl benzoic acid intermediate with 2,3-dimethylaniline in the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the desired benzamide compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The indole ring can undergo oxidation reactions, potentially forming oxindole derivatives.
Reduction: The sulfonyl group can be reduced to a sulfide under strong reducing conditions.
Substitution: The fluorine atom on the benzamide ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
Oxidation: Oxindole derivatives.
Reduction: Sulfide derivatives.
Substitution: Various substituted benzamides depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions, making it a versatile intermediate.
Biology
In biological research, this compound may be investigated for its potential as a bioactive molecule. The presence of the indole moiety suggests it could interact with biological targets such as enzymes or receptors.
Medicine
In medicinal chemistry, 5-(2,3-Dihydro-1H-indole-1-sulfonyl)-N-(2,3-dimethylphenyl)-2-fluorobenzamide could be explored for its potential therapeutic properties. Compounds with similar structures have been studied for their anti-inflammatory, anticancer, and antimicrobial activities.
Industry
In the industrial sector, this compound could be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 5-(2,3-Dihydro-1H-indole-1-sulfonyl)-N-(2,3-dimethylphenyl)-2-fluorobenzamide would depend on its specific application. In a biological context, it might interact with specific enzymes or receptors, modulating their activity. The indole moiety could facilitate binding to tryptophan-binding proteins, while the sulfonyl and benzamide groups could enhance specificity and binding affinity.
Comparison with Similar Compounds
Similar Compounds
5-(2,3-Dihydro-1H-indole-1-sulfonyl)-N-phenyl-2-fluorobenzamide: Lacks the dimethyl groups on the phenyl ring.
5-(2,3-Dihydro-1H-indole-1-sulfonyl)-N-(2,3-dimethylphenyl)-benzamide: Lacks the fluorine atom on the benzamide ring.
Uniqueness
The presence of both the fluorine atom and the dimethyl groups in 5-(2,3-Dihydro-1H-indole-1-sulfonyl)-N-(2,3-dimethylphenyl)-2-fluorobenzamide makes it unique. These substituents can significantly influence the compound’s chemical reactivity and biological activity, potentially enhancing its efficacy and selectivity in various applications.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds
Properties
CAS No. |
6797-72-4 |
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Molecular Formula |
C23H21FN2O3S |
Molecular Weight |
424.5 g/mol |
IUPAC Name |
5-(2,3-dihydroindol-1-ylsulfonyl)-N-(2,3-dimethylphenyl)-2-fluorobenzamide |
InChI |
InChI=1S/C23H21FN2O3S/c1-15-6-5-8-21(16(15)2)25-23(27)19-14-18(10-11-20(19)24)30(28,29)26-13-12-17-7-3-4-9-22(17)26/h3-11,14H,12-13H2,1-2H3,(H,25,27) |
InChI Key |
NALJMFCWHFCMRQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=CC=C1)NC(=O)C2=C(C=CC(=C2)S(=O)(=O)N3CCC4=CC=CC=C43)F)C |
Origin of Product |
United States |
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